N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
Description
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Properties
Molecular Formula |
C17H14Cl2N4O |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14Cl2N4O/c1-2-15-14(10-21-23(15)16-5-3-4-6-20-16)17(24)22-13-8-11(18)7-12(19)9-13/h3-10H,2H2,1H3,(H,22,24) |
InChI Key |
LQZIORPRMUYNIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 3,5-dichloroaniline with ethyl 2-pyridyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dichlorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
- Biology
Chemistry: Used as a building block for the synthesis of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
